Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in polar aprotic solvents.
Major Products
Oxidation: 3-(2-bromo-4-isopropylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanol.
Substitution: Compounds like 3-(2-azido-4-isopropylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-4-tert-butylphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-4-ethylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can make it more selective in its biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19BrO3 |
---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-propan-2-ylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H19BrO3/c1-4-18-14(17)8-13(16)11-6-5-10(9(2)3)7-12(11)15/h5-7,9,13,16H,4,8H2,1-3H3 |
InChI Key |
ZLIBHQOUTHYPCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C(C)C)Br)O |
Origin of Product |
United States |
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